molecular formula C10H13F3N4O B1661700 N'-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide CAS No. 937599-62-7

N'-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide

Cat. No.: B1661700
CAS No.: 937599-62-7
M. Wt: 262.23
InChI Key: OEPPSHKZTKKGNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide involves several stepsThe reaction conditions typically involve the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N’-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as an enzyme inhibitor or receptor modulator . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

N’-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide can be compared with other similar compounds, such as N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide . The presence of the trifluoromethyl group in these compounds imparts unique chemical properties, such as increased lipophilicity and metabolic stability . This makes them valuable in various applications, including drug development and material science.

Conclusion

N’-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide is a compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in the development of new materials, pharmaceuticals, and chemical processes.

Properties

CAS No.

937599-62-7

Molecular Formula

C10H13F3N4O

Molecular Weight

262.23

IUPAC Name

N'-hydroxy-3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propanimidamide

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)9-6-2-1-3-7(6)15-17(9)5-4-8(14)16-18/h18H,1-5H2,(H2,14,16)

InChI Key

OEPPSHKZTKKGNQ-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(N(N=C2C1)CC/C(=N/O)/N)C(F)(F)F

SMILES

C1CC2=C(N(N=C2C1)CCC(=NO)N)C(F)(F)F

Canonical SMILES

C1CC2=C(N(N=C2C1)CCC(=NO)N)C(F)(F)F

Origin of Product

United States

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